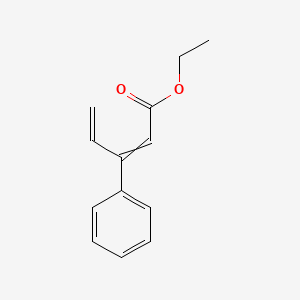
Ethyl 3-phenylpenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H14O2. It is an ester derived from 3-phenylpenta-2,4-dienoic acid and ethanol. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in ethanol, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are widely used. These reactions involve the coupling of ethyl (E)- and (Z)-β-bromoacrylates with phenylboronic acid under controlled conditions to produce the desired ester with high stereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpenta-2,4-dienoic acid.
Reduction: Formation of 3-phenylpentanol.
Substitution: Formation of various substituted dienes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-phenylpenta-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of ethyl 3-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but with the phenyl group at a different position.
Ethyl 2-cyano-3-phenylacrylate: Contains a cyano group instead of a diene structure.
Ethyl (2E,4Z)-deca-2,4-dienoate:
Uniqueness
Ethyl 3-phenylpenta-2,4-dienoate is unique due to its specific conjugated diene structure, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propiedades
Número CAS |
34260-86-1 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
ethyl 3-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H14O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-10H,1,4H2,2H3 |
Clave InChI |
YXKDCLZQAKMBHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


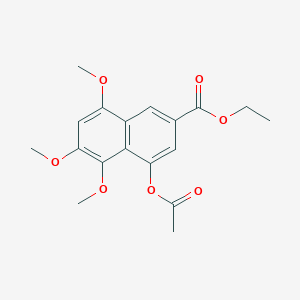
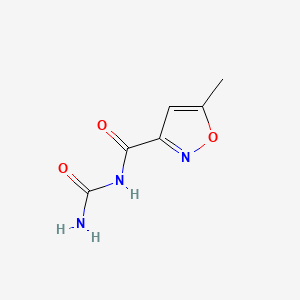
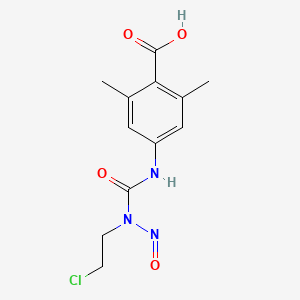
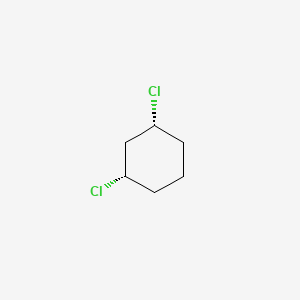
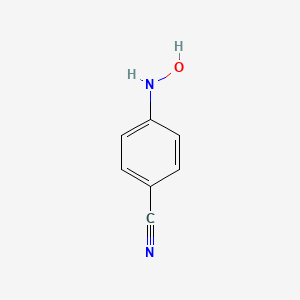
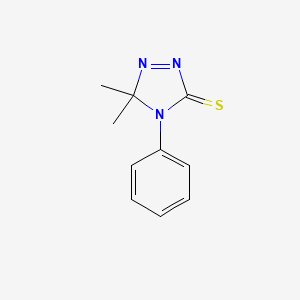
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
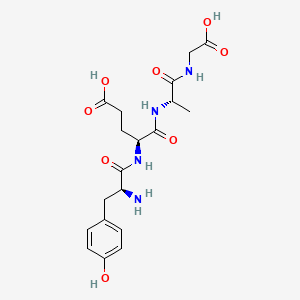
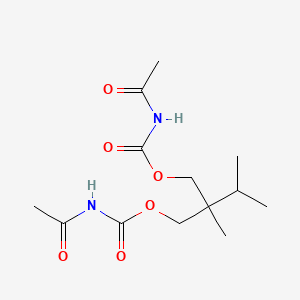
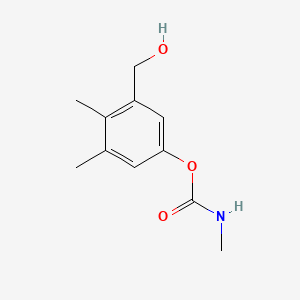
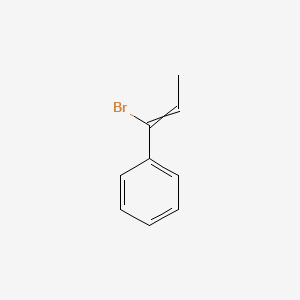
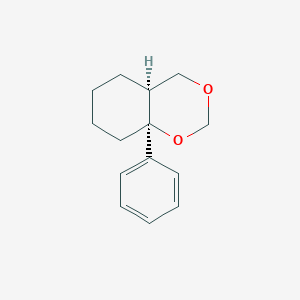
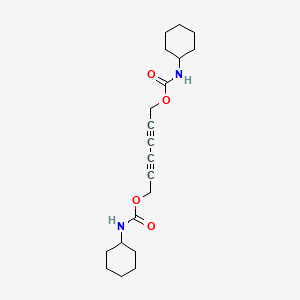
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
